molecular formula C11H22N2 B1370434 1-(Cyclohexylmethyl)pyrrolidin-3-amine

1-(Cyclohexylmethyl)pyrrolidin-3-amine

Cat. No.: B1370434
M. Wt: 182.31 g/mol
InChI Key: SBSSXCKDVHHANA-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)pyrrolidin-3-amine is a tertiary amine with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . It is commercially available for research purposes, often utilized in pharmaceutical chemistry and organic synthesis due to its bicyclic structure, which combines a pyrrolidine ring and a cyclohexylmethyl substituent. This structural motif may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(cyclohexylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2

InChI Key

SBSSXCKDVHHANA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(C2)N

Origin of Product

United States

Preparation Methods

General Procedure

The most commonly reported method to prepare 1-(Cyclohexylmethyl)pyrrolidin-3-amine involves reductive amination of appropriate ketones or aldehydes with amines. This method is favored for its mild conditions and good yields.

  • Starting Materials: Cyclohexylmethylamine and pyrrolidin-3-one derivatives.
  • Reducing Agents: Sodium triacetoxyborohydride or sodium borohydride.
  • Solvents: Dichloromethane (DCM), ethanol, or methanol.
  • Reaction Conditions: Typically conducted at 0 °C initially, then allowed to warm to room temperature over 24 hours under nitrogen atmosphere.
  • Workup: Quenching with aqueous sodium hydroxide, extraction with organic solvents, drying over magnesium sulfate, and purification by column chromatography or Kugelrohr distillation.

Example Synthesis

  • Cyclohexylmethylamine (1 eq) and 3-pyrrolidinone (1–1.5 eq) are dissolved in DCM at 0 °C.
  • Sodium triacetoxyborohydride (1.2 eq) is added slowly.
  • After stirring for 24 hours, the reaction is quenched with 1 M NaOH.
  • Extraction and purification yield the target amine as a colorless liquid with yields ranging from 33% to 83% depending on scale and purification method.

Scale-Up

  • Reactions have been scaled from 0.3 mmol to 5 mmol and even up to 1 L reaction volumes with proportional stirring speeds and reagent quantities.
  • Larger scale reactions maintain similar yields and purity, demonstrating the robustness of this method.
Parameter Typical Conditions Notes
Amine to ketone ratio 1:1 to 1:1.5 Slight excess ketone preferred
Reducing agent Sodium triacetoxyborohydride (1.2 eq) Mild reducing agent
Solvent Dichloromethane (0.2 M) Alternative: ethanol
Temperature 0 °C to room temperature Controlled addition at 0 °C
Reaction time 24 hours Stirring under nitrogen
Purification Column chromatography or Kugelrohr Alumina or silica gel
Yield 33% to 83% Depends on conditions

Titanium(IV) Isopropoxide Mediated Reductive Amination

An alternative reductive amination method uses titanium(IV) isopropoxide (Ti(i-PrO)4) as a Lewis acid catalyst to facilitate imine formation followed by reduction with sodium borohydride.

  • Procedure:

    • Cyclohexylmethylamine and the ketone are stirred neat with Ti(i-PrO)4 for 8 hours.
    • The mixture is cooled to 0 °C, then ethanol and sodium borohydride are added portion-wise.
    • Stirring continues for an additional 8 hours.
    • Workup involves quenching with aqueous base, filtration of solids, and extraction.
    • Purification by silica gel chromatography yields the amine product.
  • Advantages:

    • This method can provide moderate to good yields (43–61%).
    • It allows for neat reaction conditions without the need for solvents during imine formation.
    • The Ti(i-PrO)4 acts as an effective catalyst for imine formation enhancing reaction efficiency.

Alternative Synthetic Routes

Amide or Carbamate Intermediates

Literature reports the synthesis of pyrrolidine derivatives via conversion of Boc-protected L-proline to pyrrolidine intermediates, followed by nucleophilic substitution with cyclohexylmethylamine.

  • Boc-L-proline is converted to (S)-tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate using thionyl chloride.
  • This intermediate is reacted with ammonium thiocyanate and then with cyclohexylmethylamine in refluxing acetone.
  • The product is isolated after extraction and purification.

This method is more complex and typically used for chiral or functionalized derivatives rather than simple this compound.

Direct Alkylation

N-(Cyclohexylmethyl)-N-alkylamines have been synthesized by alkylation of primary amines with aldehydes like pimelaldehyde under reductive amination conditions, which can be adapted to pyrrolidine amines. However, specific direct alkylation methods for this compound are less documented.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive amination with NaBH(OAc)3 Cyclohexylmethylamine + ketone + NaBH(OAc)3 DCM, 0 °C to RT, 24 h, N2 33–83 Mild, scalable, widely used
Ti(i-PrO)4 mediated reductive amination Cyclohexylmethylamine + ketone + Ti(i-PrO)4 + NaBH4 Neat + ethanol, 0 °C, 16 h total 43–61 Catalyst-assisted, solvent-free imine formation
Boc-proline route Boc-L-proline, thionyl chloride, ammonium thiocyanate, cyclohexylmethylamine Reflux in acetone Not specified For chiral derivatives, more complex
Direct alkylation (less common) Primary amines + aldehydes Reductive amination conditions Variable Limited specific data

Research Findings and Practical Considerations

  • Reductive amination remains the most efficient and practical approach for synthesizing this compound.
  • Sodium triacetoxyborohydride is preferred over sodium borohydride for selectivity and mildness.
  • Ti(i-PrO)4 catalysis improves imine formation and can be advantageous for scale-up.
  • Purification methods depend on scale; Kugelrohr distillation is effective for small scale, while silica gel chromatography is common for lab scale.
  • Reaction conditions must be controlled to avoid over-reduction or side reactions.
  • The compound’s stereochemistry can be controlled if chiral starting materials or catalysts are used, though this is less reported for the racemic compound.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidinamine derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a crucial building block in organic synthesis, particularly in constructing complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for synthetic applications.

Biology

  • Biological Activity : Studies indicate that 1-(Cyclohexylmethyl)pyrrolidin-3-amine may exhibit antiviral properties. Similar pyrrolidine derivatives have shown efficacy against viral replication mechanisms, particularly targeting viral proteases.
  • Neuropharmacological Effects : Research has explored its interaction with neurotransmitter systems, especially concerning dopamine and serotonin receptors, which could have implications for treating mood disorders.

Medicine

  • Drug Development : The compound has been investigated for its potential use in drug development. Its unique structure suggests possible interactions with specific receptors and enzymes within the body, leading to therapeutic applications.

Industry

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in manufacturing specialty chemicals and materials due to its chemical stability and reactivity.

To better understand the biological potential of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure TypeNotable Activity
This compoundPyrrolidine DerivativeAntiviral properties against coronaviruses
1-(Methyl)pyrrolidin-3-aminePyrrolidine DerivativeNeuropharmacological effects
1-(Ethyl)pyrrolidin-3-aminePyrrolidine DerivativeAntimicrobial activity

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antiviral Activity Against SARS-CoV-2 : A study identified related pyrrolidine compounds that exhibited significant inhibition of viral replication with an IC50 value of 0.6 µM against the virus's main protease. This indicates the potential for developing antiviral agents based on this compound's structure.
  • Structure-Activity Relationship (SAR) Studies : SAR analyses reveal that modifications to the pyrrolidine ring can significantly alter biological activity. For instance, substituting different alkyl groups may enhance receptor binding or improve pharmacokinetic properties.
  • Neuropharmacological Studies : Research into similar compounds has shown their effects on neurotransmitter systems. For example, compounds with a similar structure have been investigated for their potential to modulate dopamine receptors, suggesting therapeutic uses in treating psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(Cyclohexylmethyl)pyrrolidin-3-amine and related pyrrolidin-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Focus
This compound C₁₁H₂₂N₂ 182.31 Cyclohexylmethyl group, pyrrolidine ring Pharmaceutical R&D, organic synthesis
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl substituent Laboratory chemical synthesis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C₁₀H₁₁ClF₃N₃ 265.66 Pyridine ring with Cl/CF₃ groups Antibacterial agent development
(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride C₁₀H₁₂ClFN₃O₂ 261.68 Nitro/fluoro-substituted phenyl group Chiral intermediates in drug design
Quinoxaline-pyrrolidin-3-amine derivatives (e.g., 4a-c) Varies ~350–400 Quinoxaline-pyrrolidine hybrid Antibacterial activity studies

Key Observations:

  • Lipophilicity and Bioavailability: The cyclohexylmethyl group in the parent compound likely enhances lipid solubility compared to smaller substituents like cyclopropyl .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) in pyridine or phenyl derivatives () may alter reactivity in catalytic or biological interactions compared to the electron-rich cyclohexyl group.

Q & A

Q. What are the standard synthetic routes for 1-(Cyclohexylmethyl)pyrrolidin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves reductive amination or C–N coupling reactions. For example, cyclohexylmethyl halides or carbonyl derivatives can react with pyrrolidin-3-amine under catalytic conditions. A method analogous to uses cesium carbonate as a base and copper(I) bromide as a catalyst for coupling reactions, achieving yields of ~17–20% after purification via column chromatography (ethyl acetate/hexane gradients) . Optimization strategies include:

  • Temperature control : Reactions at 35°C reduce side-product formation.
  • Catalyst screening : Transition-metal catalysts (e.g., Cu, Pd) improve regioselectivity.
  • Solvent selection : Polar aprotic solvents like DMSO enhance reaction kinetics .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm cyclohexylmethyl and pyrrolidine ring substituents. For example, cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm, while pyrrolidine NH groups resonate near δ 1.5–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 197.2).
  • Infrared (IR) Spectroscopy : N–H stretching vibrations (~3298 cm1^{-1}) and C–N bonds (~1250 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. specifies EN 166/NIOSH-compliant eye protection .
  • Ventilation : Use fume hoods to avoid inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How can researchers address gaps in toxicological and ecological data for this compound?

Current safety data ( ) lack information on chronic toxicity, bioaccumulation, and decomposition products. Methodological approaches include:

  • In Silico Modeling : Use tools like EPI Suite to predict biodegradability and toxicity endpoints.
  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on human hepatocytes) to assess acute toxicity.
  • Environmental Fate Studies : Soil column experiments to evaluate mobility and persistence .

Q. What strategies improve yield and purity in large-scale synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature). highlights machine learning models for reaction parameter prediction .
  • Alternative Catalysts : Palladium-based catalysts may enhance cross-coupling efficiency compared to copper.
  • Purification Advances : Use preparative HPLC instead of traditional column chromatography for higher purity (>98%) .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the cyclohexylmethyl group’s steric effects can be modeled to predict regioselectivity in alkylation reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., amine receptors) to guide pharmacological studies .

Q. What are the challenges in spectroscopic differentiation of stereoisomers?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints by analyzing IR differential absorption .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported NMR chemical shifts for derivatives?

Variations arise from solvent effects, concentration, or impurities. Solutions include:

  • Standardization : Use deuterated solvents (e.g., CDCl3_3) and internal references (e.g., TMS).
  • 2D NMR Techniques : HSQC and HMBC to assign overlapping signals .

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